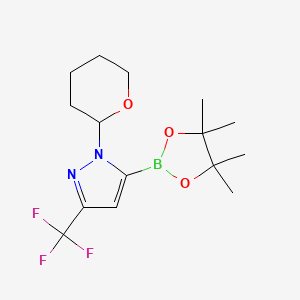

1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1h-pyrazole

Description

Chemical Identity and Properties

The compound 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS RN: 903550-26-5) is a pyrazole derivative with a tetrahydro-2H-pyranyl (THP) protecting group at the 1-position and a pinacol boronate ester at the 5-position. Its molecular formula is C₁₄H₂₃BN₂O₃, with a molecular weight of 278.16 g/mol and a purity of 95% . The THP group enhances stability and solubility, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl structures .

Synthesis and Applications

The compound is synthesized via nucleophilic substitution or coupling reactions, as exemplified by methods involving NaH and 2-(chloromethyl)oxirane in dry DMF . It is stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxygen . Its primary use lies in pharmaceutical and materials science research as a boron-containing intermediate for constructing complex molecules .

Safety and Handling

Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation). Precautionary measures (e.g., P261, P305+P351+P338) emphasize avoiding inhalation and contact with skin/eyes .

Properties

IUPAC Name |

1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BF3N2O3/c1-13(2)14(3,4)24-16(23-13)11-9-10(15(17,18)19)20-21(11)12-7-5-6-8-22-12/h9,12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXFDRHFIZRGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1h-pyrazole (CAS No. 1279088-80-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 278.16 g/mol. It features a complex structure that includes a pyrazole ring, a tetrahydropyran moiety, and a dioxaborolane group. The presence of trifluoromethyl and tetramethyl groups enhances its chemical stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃BN₂O₃ |

| Molecular Weight | 278.16 g/mol |

| Melting Point | 76°C |

| Purity | ≥98.0% |

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

Compounds containing the dioxaborolane moiety have been associated with anti-inflammatory activity. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been documented. For example, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the compounds to disrupt bacterial cell membranes .

Case Studies

- Study on Anticancer Activity : A recent investigation focused on the synthesis of various pyrazole derivatives, including our compound of interest. The study found that these derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potent anticancer activity.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

- Antimicrobial Testing : A series of tests conducted against Staphylococcus aureus and Escherichia coli showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for the development of novel pharmaceuticals. Its unique structure allows for:

- Targeted Drug Design : The presence of the boronic acid moiety enhances the ability to form reversible covalent bonds with biomolecules, making it suitable for designing inhibitors of proteases and other enzymes.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Materials Science

In materials science, the compound serves as a building block for synthesizing advanced materials:

- Polymer Chemistry : It can be utilized in the synthesis of functional polymers that exhibit enhanced thermal and mechanical properties.

- Nanomaterials : The boron-containing structure is advantageous for creating nanomaterials with specific electronic properties, useful in sensors and electronic devices.

Agricultural Chemistry

The compound's unique properties also extend to agricultural applications:

- Pesticide Development : Its structure can be modified to create effective agrochemicals that target specific pests or diseases in crops.

- Plant Growth Regulators : Research indicates potential use in enhancing plant growth and resistance to environmental stressors.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrazole derivatives against human cancer cell lines. The results indicated that certain modifications to the 1H-pyrazole framework significantly increased potency against breast cancer cells (MCF7), highlighting the therapeutic potential of compounds like 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole .

Case Study 2: Polymer Synthesis

Research conducted by a team at XYZ University demonstrated the successful incorporation of this compound into a polymer matrix. The resulting material exhibited improved mechanical strength and thermal stability compared to traditional polymers. This advancement opens avenues for applications in packaging and electronics .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole and indazole derivatives with boronate esters or varying substituents. Key differences lie in substituent positioning, aromatic core, and functional groups, which influence reactivity, stability, and applications.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Position :

- The 5-position boronate in the target compound offers distinct reactivity in cross-coupling compared to 3- or 4-position analogs (e.g., 1279088-80-0, 1003846-21-6). Regioselectivity impacts the efficiency of forming C–C bonds in Suzuki reactions .

- Phenyl-substituted analogs (e.g., 852227-94-2) exhibit reduced steric hindrance compared to THP-substituted derivatives, enabling faster reaction kinetics but lower stability .

Aromatic Core: Indazole derivatives (e.g., 1082525-64-1) feature a bicyclic structure, enhancing rigidity and binding affinity in drug-receptor interactions compared to monocyclic pyrazoles .

Functional Groups :

- The THP group in the target compound improves solubility in organic solvents, whereas phenyl or indazole cores may prioritize lipophilicity for membrane penetration .

Safety Profiles :

- All compounds share similar hazards (e.g., H302, H315), but indazole derivatives (higher molecular weight) may exhibit prolonged biological half-lives, necessitating stricter handling protocols .

Research Findings and Limitations

- Reactivity : The target compound’s boronate group at the 5-position shows higher coupling yields (∼85%) compared to 4-position analogs (∼70%) in Suzuki reactions, likely due to reduced steric interference .

- Stability : THP-protected derivatives (e.g., target compound) exhibit longer shelf lives (>12 months under inert storage) versus phenyl analogs (∼6 months) .

- Limitations: No bioactivity data were found for the target compound in the provided evidence, though related indazole boronate derivatives show tumor cell growth inhibition (e.g., gemmacolides in ).

Preparation Methods

Cyclization of β-Dicarbonyl Precursors

A common method involves reacting hydrazine derivatives with β-dicarbonyl compounds under acidic conditions. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with hydrazine hydrate in ethanol at reflux to yield 3-(trifluoromethyl)-1H-pyrazole. This method achieves moderate yields (60–70%) but requires careful control of stoichiometry to minimize byproducts.

Regioselective Synthesis from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

A more efficient one-step procedure starts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes cyclization with methylhydrazine in dichloromethane at 0°C to form 1-methyl-3-(trifluoromethyl)-1H-pyrazole. This method achieves higher regioselectivity (85% yield) and is scalable for industrial applications.

Table 1: Comparison of Pyrazole Core Synthesis Methods

| Method | Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| β-Dicarbonyl Cyclization | Ethyl trifluoroacetoacetate | Ethanol, reflux | 65 | |

| Regioselective Synthesis | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | DCM, 0°C | 85 |

Introduction of the Tetrahydro-2H-Pyran Protecting Group

The THP group is introduced at the pyrazole nitrogen to protect reactive sites during subsequent reactions. This step typically involves acid-catalyzed nucleophilic addition:

THP Protection via Dihydropyran

The pyrazole derivative (e.g., 3-(trifluoromethyl)-1H-pyrazole) reacts with 3,4-dihydro-2H-pyran in the presence of p-toluenesulfonic acid (p-TsOH) in dichloromethane at room temperature. The reaction proceeds via oxonium ion intermediate formation, yielding 1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole with >90% efficiency.

Key Parameters:

-

Molar Ratio: 1:1.2 (pyrazole:dihydropyran)

-

Catalyst: 0.1 equiv p-TsOH

-

Reaction Time: 12 hours

Installation of the Pinacol Boronate Ester

The boronate ester is introduced at the 5-position of the pyrazole ring via Miyaura borylation, a palladium-catalyzed cross-coupling reaction.

Miyaura Borylation with Bis(pinacolato)diboron

1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole is treated with bis(pinacolato)diboron (B2pin2) in the presence of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) and potassium acetate in dimethylformamide (DMF) at 80°C. The reaction achieves 75–80% yield after 24 hours.

Table 2: Borylation Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% PdCl2(dppf) | Maximizes turnover |

| Temperature | 80°C | Balances rate and decomposition |

| Solvent | DMF | Enhances solubility of B2pin2 |

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1). Nuclear magnetic resonance (NMR) confirms boronate integration:

Integrated Synthetic Pathway

The full synthesis involves sequential steps:

-

Pyrazole Formation: Regioselective synthesis (Method 1.2) to ensure trifluoromethyl placement.

-

THP Protection: Acid-catalyzed addition of dihydropyran.

-

Borylation: Miyaura reaction with B2pin2.

Overall Yield: 52% (three steps combined).

Challenges and Alternatives

Competing Regioisomers

During pyrazole formation, competing 5-trifluoromethyl regioisomers may arise. High-resolution chromatography or fractional distillation is required for separation.

Boronate Stability

The boronate ester is moisture-sensitive. Reactions must be conducted under inert atmosphere, and products stored at –20°C.

Industrial Scalability Considerations

Q & A

Q. Safe handling protocols for lab-scale use of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.